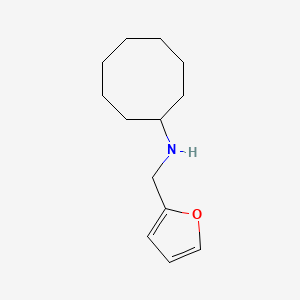

N-(furan-2-ylmethyl)cyclooctanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)cyclooctanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13/h6,9-10,12,14H,1-5,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIUTUZVSHHXQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of N Furan 2 Ylmethyl Cyclooctanamine

Retrosynthetic Analysis and Precursor Design for N-(furan-2-ylmethyl)cyclooctanamine

Retrosynthetic analysis of this compound reveals two primary disconnection approaches, both of which sever the C-N bond between the furan-2-ylmethyl group and the cyclooctyl moiety.

Approach A: Disconnection via Reductive Amination

This approach disconnects the C-N bond to yield cyclooctylamine and furan-2-carbaldehyde (furfural). This strategy relies on the formation of an imine intermediate from the condensation of the primary amine and the aldehyde, followed by reduction to the target secondary amine. The key precursors are therefore readily available starting materials:

Cyclooctylamine: A primary amine with an eight-membered cycloalkane ring.

Furfural (B47365): An aldehyde derived from the dehydration of pentose sugars from biomass.

Approach B: Disconnection via Alkylation

Alternatively, the C-N bond can be disconnected to generate cyclooctylamine as the nucleophile and a furan-2-ylmethyl electrophile, such as furan-2-ylmethyl halide (e.g., 2-(chloromethyl)furan). This approach is a classical nucleophilic substitution reaction. The precursors for this strategy are:

Cyclooctylamine: The nucleophilic amine.

Furan-2-ylmethyl halide or other electrophiles: These would be derived from furan-2-methanol (furfuryl alcohol).

These two approaches form the basis for the most common and practical synthetic routes to this compound.

Exploration of Synthetic Routes for this compound

Several synthetic methodologies can be employed for the preparation of this compound, each with its own set of advantages and challenges.

Reductive amination is a widely used and efficient method for the synthesis of amines. The reaction proceeds in two conceptual steps: the formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by the reduction of this intermediate. In the context of this compound synthesis, this involves the reaction of furfural with cyclooctylamine.

The general mechanism involves the initial formation of a hemiaminal, which then dehydrates to form the N-(furan-2-ylmethylene)cyclooctanamine (a Schiff base). This imine is then reduced to the final product. A variety of reducing agents can be employed, ranging from mild hydride reagents to catalytic hydrogenation.

Table 1: Comparison of Reducing Agents for the Reductive Amination of Furfural with Cyclooctylamine (Illustrative)

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727), room temperature | Cost-effective, mild | Can reduce the aldehyde if added before imine formation is complete |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 | Selective for the imine over the aldehyde | Toxic cyanide byproduct |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane, room temperature | Mild, non-toxic byproducts, broad substrate scope | More expensive |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Ethanol, H₂ pressure | "Green" reducing agent, high yields | Requires specialized hydrogenation equipment, potential for furan (B31954) ring reduction |

The choice of reducing agent and reaction conditions is crucial to maximize the yield of the desired secondary amine and minimize side reactions, such as the reduction of furfural to furfuryl alcohol or the over-alkylation to a tertiary amine.

Direct alkylation of cyclooctylamine with a suitable furan-2-ylmethyl electrophile offers another viable synthetic route. The most common electrophile for this purpose is 2-(chloromethyl)furan, which can be synthesized from furfuryl alcohol.

The reaction is a standard SN2 nucleophilic substitution where the lone pair of electrons on the nitrogen atom of cyclooctylamine attacks the electrophilic carbon of the furan-2-ylmethyl halide, displacing the halide leaving group. A base is often added to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Table 2: Representative Conditions for the Alkylation of Cyclooctylamine with 2-(Chloromethyl)furan (Illustrative)

| Solvent | Base | Temperature (°C) | Potential Yield Range |

| Acetonitrile (B52724) | K₂CO₃ | 80 | 70-85% |

| Dimethylformamide (DMF) | Et₃N | 60 | 75-90% |

| Tetrahydrofuran (B95107) (THF) | NaH | 25-66 | 65-80% |

A significant challenge in this approach is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-bis(furan-2-ylmethyl)cyclooctanamine. This can often be mitigated by using an excess of the primary amine.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an atom-economical and efficient approach to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, analogous reactions suggest potential pathways.

For instance, a variation of the Mannich reaction could be envisioned, although less direct. More plausibly, a three-component reductive amination could be designed where furfural, cyclooctylamine, and a reducing agent are combined in a one-pot process. This is essentially a procedural variation of the strategies discussed in section 2.2.1.

Green chemistry principles can be applied to the synthesis of this compound to reduce its environmental impact. Key areas of focus include the use of renewable feedstocks, safer solvents, and catalytic methods.

Renewable Feedstocks: Furfural is a prime example of a renewable feedstock, as it is derived from lignocellulosic biomass.

Catalytic Reductive Amination: The use of catalytic hydrogenation (e.g., with H₂ over a heterogeneous catalyst like Pd/C or Ni) is a greener alternative to stoichiometric hydride reagents. This approach generates water as the only byproduct.

Biocatalysis: The use of enzymes, such as imine reductases or transaminases, for the reductive amination of furfural is an emerging green technology that operates under mild aqueous conditions.

Safer Solvents: The replacement of chlorinated solvents like dichloromethane with more environmentally benign solvents such as ethanol, water, or 2-methyltetrahydrofuran would enhance the green credentials of the synthesis.

Optimization of Reaction Conditions and Yield Enhancement for this compound

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider for both reductive amination and alkylation routes include:

Stoichiometry of Reactants: In alkylation, using an excess of cyclooctylamine can suppress the formation of the tertiary amine byproduct. In reductive amination, the molar ratio of the amine to the aldehyde can influence the rate of imine formation.

Temperature: Higher temperatures can accelerate the reaction rate but may also lead to increased side product formation and decomposition, particularly of the furan ring.

Catalyst Selection and Loading: In catalytic reductive amination, the choice of metal, support, and catalyst loading can significantly impact the reaction's efficiency and selectivity. For example, some catalysts may be more prone to hydrogenating the furan ring.

Solvent: The polarity and protic nature of the solvent can affect the solubility of reactants and intermediates, as well as the reaction mechanism.

pH Control: In reductive aminations using reagents like sodium cyanoborohydride, maintaining a slightly acidic pH is crucial for efficient imine formation and reduction.

A design of experiments (DoE) approach could be systematically employed to investigate the interplay of these variables and identify the optimal conditions for the synthesis of this compound.

Solvent Effects and Reaction Kinetics

The selection of a solvent is critical in the reductive amination process as it can influence reactant solubility, catalyst stability, and reaction kinetics. Solvents commonly employed in the reductive amination of furfural include alcohols (e.g., methanol, ethanol), ethers (e.g., tetrahydrofuran), and hydrocarbons. The solvent can affect the equilibrium of the initial imine formation and the subsequent hydrogenation step. For instance, protic solvents like alcohols can participate in hydrogen bonding and potentially stabilize reaction intermediates. In some cases, using ethyl acetate as a solvent has been shown to inhibit the formation of tertiary amine by-products, thereby increasing the selectivity for the desired secondary amine mdpi.com.

Catalyst Selection and Loadings in Amination Reactions

The catalyst plays a pivotal role in the reductive amination of furfural, primarily by facilitating the hydrogenation of the C=N bond of the imine intermediate. Both precious and non-precious metal-based heterogeneous catalysts have been extensively investigated for this transformation nih.gov.

Precious Metal Catalysts: Ruthenium (Ru), Palladium (Pd), and Rhodium (Rh) supported on various materials (e.g., Al₂O₃, TiO₂, activated carbon) are highly effective. For example, an Rh/Al₂O₃ catalyst can achieve a high selectivity of approximately 92% for furfurylamine (B118560) (a related primary amine) at 80°C within 2 hours researchgate.net. The choice of support material is also crucial as it can influence the dispersion of the metal particles and provide acidic or basic sites that participate in the reaction nih.govtaylorfrancis.com. Bifunctional catalysts, such as Ir/SiO₂-SO₃H, leverage both metal centers for hydrogenation and acid sites to promote imine formation mdpi.com.

Non-Precious Metal Catalysts: Cobalt (Co) and Nickel (Ni) are cost-effective alternatives that have demonstrated high activity and selectivity. Raney Co, for instance, has been shown to produce a 98.9% yield of furfurylamine and can be reused multiple times without significant loss of performance researchgate.net. Nickel phyllosilicate catalysts have also been developed, where an optimal balance between metallic Ni⁰ sites (for H₂ dissociation) and Ni²⁺ sites (for imine activation) leads to high yields of the desired amine . The interaction between the metal and the support can diminish the reduction of nickel species, impacting the hydrogenation capability .

Below is a table summarizing the performance of various catalysts in the reductive amination of furfural.

| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Yield/Selectivity (%) | Reference |

| Rh/Al₂O₃ | Alumina (B75360) | 80 | - | ~92% Selectivity (Furfurylamine) | researchgate.net |

| Raney Co | - | - | - | 98.9% Yield (Furfurylamine) | researchgate.net |

| NiSi-T | Phyllosilicate | 90 | - | 94.2% Yield (Furfurylamine) | |

| Ru/T-ZrO₂ | Zirconia | 80 | - | 99% Yield (Furfurylamine) | researchgate.netdntb.gov.ua |

| Co@C | Graphene Shell | - | 2 | >99% Conversion, 96.3% Selectivity |

Temperature, Pressure, and Stoichiometric Parameter Optimization

Optimizing reaction parameters is essential for maximizing the yield of this compound while minimizing side reactions.

Temperature: The reaction temperature affects both the rate of reaction and the product selectivity. For the reductive amination of furfural, temperatures are typically maintained in the range of 80°C to 120°C researchgate.netresearchgate.net. Higher temperatures can sometimes lead to undesired side reactions, such as the hydrogenation of the furan ring or polymerization of furfural.

Pressure: Hydrogen pressure is a key parameter for the hydrogenation step. Pressures typically range from 1 to 4 MPa researchgate.netchemrxiv.org. Increasing H₂ pressure can enhance the rate of hydrogenation of the imine intermediate. However, excessively high pressures might promote the hydrogenation of the furan ring to a tetrahydrofuran ring, forming byproducts like tetrahydrofurfurylamine researchgate.net. An optimal H₂ pressure of 2 MPa has been identified in some systems to achieve high conversion and selectivity chemrxiv.org.

Stoichiometric Parameters: The molar ratio of the reactants, particularly the amine to the aldehyde, can significantly influence the product distribution. An excess of the amine is often used to shift the equilibrium towards the formation of the imine intermediate. In the reductive amination of furfural with ammonia (B1221849), the NH₃/furfural ratio was found to be a pivotal factor . A higher ratio can effectively inhibit the hydrogenation of the furan ring and the formation of secondary amine byproducts .

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanism is crucial for the rational design of catalysts and the optimization of reaction conditions. The synthesis of this compound via reductive amination proceeds through a cascade of reactions involving several key intermediates.

Elucidation of Rate-Determining Steps and Reaction Intermediates

The widely accepted mechanism for reductive amination involves two primary stages:

Imine Formation: Furfural reacts reversibly with cyclooctanamine (B1218968) to form an unstable primary imine intermediate (N-furfurylidenecyclooctanamine), with the elimination of a water molecule mdpi.com.

Imine Hydrogenation: The C=N double bond of the imine intermediate is then hydrogenated over a catalyst to yield the final product, this compound mdpi.com.

Several intermediates and potential side products have been identified in related systems. The primary imine can sometimes react with another molecule of the amine product to form secondary imines, which can then be hydrogenated to form secondary amines like difurfurylamine mdpi.comresearchgate.net. Other possible side reactions include the direct hydrogenation of furfural to furfuryl alcohol and the trimerization of the imine intermediate mdpi.comresearchgate.net. The formation of these byproducts is competitive with the desired reaction pathway and must be suppressed by careful selection of catalysts and reaction conditions chemrxiv.org.

Transition State Analysis and Energy Profiles for Key Reactions

Computational studies, such as Density Functional Theory (DFT) calculations, provide valuable insights into the energetics of the reaction pathway and the nature of the transition states. For the reductive amination of furfural over nickel-based catalysts, DFT calculations have shown that Ni²⁺ sites act as the active centers for the adsorption and activation of the imine intermediate, while metallic Ni⁰ sites are responsible for the dissociation of H₂ . This creates a synergistic catalytic effect between the metal and acid sites.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for N Furan 2 Ylmethyl Cyclooctanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. It operates on the principle that atomic nuclei with a non-zero magnetic moment, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, providing detailed information about the molecular structure.

High-Resolution One-Dimensional NMR Techniques (e.g., ¹H, ¹³C)

One-dimensional NMR experiments, particularly ¹H (proton) and ¹³C (carbon-13) NMR, are the initial and most fundamental steps in the structural analysis of N-(furan-2-ylmethyl)cyclooctanamine.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the furan (B31954) ring, the methylene (B1212753) bridge, and the cyclooctyl group. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and anisotropic effects from the furan ring. For instance, the furan protons typically appear in the aromatic region (δ 6.0-7.5 ppm), with the proton at position 5 being the most deshielded. The methylene protons adjacent to the nitrogen and the furan ring would likely resonate in the range of δ 3.5-4.5 ppm. The protons of the large and flexible cyclooctyl ring would present as a complex series of multiplets in the aliphatic region (δ 1.2-3.0 ppm), with the proton on the carbon attached to the nitrogen being the most downfield within this group.

¹³C NMR Spectroscopy: Carbon-13 NMR complements the proton data by providing a count of the number of non-equivalent carbon atoms. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in sharp, singlet peaks for each carbon. In the case of this compound, distinct signals would be observed for the furan ring carbons, the methylene bridge carbon, and the carbons of the cyclooctyl ring. The furan carbons would appear in the downfield region (δ 100-150 ppm), while the cyclooctyl carbons would be found in the upfield aliphatic region (δ 20-60 ppm). The methylene bridge carbon would be expected around δ 40-50 ppm.

| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) |

| Furan H-5: ~7.4 | Furan C-2: ~153 |

| Furan H-3, H-4: ~6.2-6.3 | Furan C-5: ~142 |

| Methylene (-CH₂-): ~3.7 | Furan C-3, C-4: ~107-110 |

| Cyclooctyl-CH-N: ~2.8 | Cyclooctyl C-N: ~58 |

| Cyclooctyl -CH₂- (adjacent to CH-N): ~1.8 | Methylene (-CH₂-): ~45 |

| Cyclooctyl -CH₂- (other): ~1.4-1.6 | Cyclooctyl Carbons: ~25-35 |

Two-Dimensional NMR Correlation Methodologies (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a series of two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the proton networks within the cyclooctyl ring and confirming the connectivity between the methylene bridge and the cyclooctyl and furan moieties.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the directly attached carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton to its corresponding carbon, providing a definitive assignment of the carbon skeleton based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by identifying longer-range connectivities. For example, it can confirm the link between the methylene protons and the C-2 carbon of the furan ring, as well as the carbon of the cyclooctyl ring attached to the nitrogen.

Advanced NMR Pulse Sequences for Conformational and Stereochemical Assignments

For complex molecules like this compound, which possesses a flexible eight-membered ring, advanced NMR pulse sequences can provide deeper insights into its conformational dynamics and stereochemistry. Techniques such as rotating-frame Overhauser effect spectroscopy (ROESY) can be used to differentiate between true NOE effects and those arising from chemical exchange, which is a possibility in conformationally mobile systems. Furthermore, quantitative J-coupling analysis and residual dipolar coupling (RDC) measurements, while more complex to implement, can offer precise details about bond angles and the time-averaged conformation of the cyclooctyl ring in solution.

Mass Spectrometry (MS) Methodologies for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the parent ion. For this compound (C₁₃H₂₁NO), HRMS would be able to distinguish its molecular formula from other potential formulas that have the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound.

| Technique | Information Obtained | Application to this compound |

| HRMS (e.g., TOF, Orbitrap) | Exact mass of the molecular ion | Determination of the elemental composition (C₁₃H₂₁NO) |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a particular m/z, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. The fragmentation pattern is a molecular fingerprint that provides valuable structural information.

For this compound, the fragmentation in an MS/MS experiment would likely proceed through several predictable pathways. A common fragmentation would be the cleavage of the benzylic-type bond between the furan ring and the methylene group, leading to the formation of a stable furfuryl cation (m/z 81). Another likely fragmentation pathway involves the loss of the cyclooctyl group, resulting in a fragment corresponding to the N-(furan-2-ylmethyl)amine moiety. The cyclooctyl ring itself can undergo various ring-opening and cleavage reactions, leading to a series of smaller fragment ions. The analysis of these fragmentation pathways helps to confirm the connectivity of the different structural components of the molecule. imreblank.chmdpi.com

| Precursor Ion (M+H)⁺ | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Structural Interpretation |

| 208.1696 | 81.0334 | C₈H₁₆N | Furfuryl cation |

| 208.1696 | 96.0549 | C₇H₇O | Cyclooctylaminium ion |

| 208.1696 | 110.0964 | C₅H₇N | Loss of the aminocyclooctane moiety |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification Principles

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify the functional groups present within a molecule. researchgate.netksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in bonds with a changing dipole moment. ksu.edu.satriprinceton.org In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser), where the frequency shifts are related to vibrational modes that involve a change in the molecule's polarizability. ksu.edu.sa While IR is particularly sensitive to polar bonds like C=O, O-H, and N-H, Raman excels in analyzing non-polar, symmetric bonds such as C-C and C=C. triprinceton.org

For this compound, these techniques would provide key information about its constituent parts: the furan ring, the secondary amine, and the cyclooctyl group.

Expected Vibrational Modes for this compound:

Furan Ring: The furan moiety would exhibit characteristic C-H stretching vibrations above 3100 cm⁻¹, C=C stretching in the 1500-1600 cm⁻¹ region, and C-O-C stretching vibrations.

Secondary Amine (N-H): A moderate to weak N-H stretching absorption would be expected in the 3300-3500 cm⁻¹ region in the IR spectrum. The corresponding N-H bending vibration typically appears around 1500-1600 cm⁻¹.

Cyclooctyl Group (Aliphatic C-H): The saturated cyclooctyl ring would show strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org Additionally, C-H bending (scissoring) vibrations for the CH₂ groups would be observed around 1450-1470 cm⁻¹. libretexts.org

C-N Bond: The C-N stretching vibration is expected in the fingerprint region of the spectrum, typically between 1000 and 1250 cm⁻¹.

The combination of IR and Raman spectra provides a molecular "fingerprint," which is unique to the compound and invaluable for structural confirmation. spectroscopyonline.com

Table 1. Predicted IR and Raman Active Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | IR |

| Furan Ring | =C-H Stretch | 3100 - 3150 | Raman/IR |

| Cyclooctyl Group | C-H Stretch | 2850 - 2960 | IR/Raman |

| Furan Ring | C=C Stretch | 1500 - 1600 | Raman |

| Secondary Amine | N-H Bend | 1500 - 1600 | IR |

| Cyclooctyl Group | CH₂ Bend (Scissoring) | 1450 - 1470 | IR |

| Furan/Alkyl | C-N Stretch | 1000 - 1250 | IR |

| Furan Ring | C-O-C Stretch | 1000 - 1300 | IR |

X-ray Crystallography as a Definitive Structural Analysis Tool (for suitable solid-state forms)

X-ray crystallography is an unparalleled analytical technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. numberanalytics.comazolifesciences.com The method is based on the diffraction of an X-ray beam by the electron clouds of the atoms within an ordered crystal lattice. numberanalytics.com By analyzing the resulting diffraction pattern, it is possible to construct a three-dimensional electron density map of the molecule and thereby determine the exact positions of individual atoms, bond lengths, bond angles, and torsional angles. numberanalytics.comnumberanalytics.com

For this compound, obtaining a single crystal of suitable quality is the critical and often rate-limiting step. nih.gov If successful, X-ray diffraction analysis would provide unambiguous structural data. This is the primary method for determining the absolute configuration of a chiral molecule. nih.gov The analysis of other furan-containing Schiff base compounds has demonstrated the power of this technique to confirm molecular geometry, including the planarity of ring systems and the configuration around specific bonds. researchgate.netresearchgate.net

The key structural insights that could be gained for this compound include:

Conformation: The preferred three-dimensional shape of the cyclooctyl ring and the spatial orientation of the furanmethyl group relative to the amine.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the N-H group) and other non-covalent interactions that stabilize the crystal lattice. researchgate.net

Precise Bond Metrics: Definitive measurements of all bond lengths and angles, confirming the connectivity and geometry of the molecule. researchgate.net

While a powerful tool, its application is contingent on the ability to grow high-quality single crystals, which is not always feasible for organic compounds. jst.go.jp

Chromatographic Techniques for Purity Assessment and Separation Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. youtube.com It involves a mobile phase that carries the mixture through a stationary phase, with separation occurring based on differential partitioning of the components between the two phases. youtube.com For a compound like this compound, various chromatographic methods are essential for purity analysis and for isolation from reaction byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally sensitive compounds. moravek.com It utilizes a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase. moravek.com For amine-containing compounds, reversed-phase HPLC is a common choice, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. biotage.com

Developing an HPLC method for this compound would involve several key steps:

Column Selection: A C18 or C8 column would be a standard starting point.

Mobile Phase Optimization: A gradient elution, starting with a higher percentage of water and increasing the proportion of acetonitrile, would likely be effective. Due to the basic nature of the amine, which can interact with residual acidic silanols on the column packing leading to poor peak shape, a mobile phase modifier is often necessary. biotage.com Adding a small amount of a competing base like triethylamine (B128534) (TEA) or an acid like formic acid to buffer the mobile phase can significantly improve peak symmetry. biotage.com

Detection: The furan ring contains a chromophore that absorbs UV light, making a UV detector an appropriate choice for this compound.

Validation: Once developed, the method would be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is reliable for purity assessment. d-nb.info

Table 2. Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV Detector |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid or Triethylamine |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Triethylamine |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~220 nm (based on furan chromophore) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the identification power of MS. It is best suited for compounds that are volatile and thermally stable. The analysis of amines by GC can be challenging due to their polarity and basicity, which causes adsorption to active sites in the GC system, resulting in tailing peaks and poor sensitivity. restek.comlabrulez.com

To analyze this compound by GC-MS, a specialized column designed for amines, such as a base-deactivated column, would be essential. restek.com In GC, the sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the parent ion and its fragments, providing a unique pattern that can be used for structural identification. nih.gov This technique is particularly useful for identifying trace impurities in a sample. plos.orghealthbiotechpharm.org

Predicted Mass Fragments for this compound:

Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass.

Furanmethyl Cation: A prominent fragment at m/z 81, resulting from cleavage of the C-N bond adjacent to the cyclooctyl ring.

Cyclooctyl Imine Fragment: Loss of the furyl group could lead to a fragment corresponding to the cyclooctyl imine cation.

Loss of Alkyl Fragments: Fragmentation of the cyclooctyl ring would produce a series of peaks corresponding to the loss of alkyl radicals.

Table 3. Predicted Key Mass-to-Charge (m/z) Fragments for this compound

| Fragment Description | Predicted m/z |

|---|---|

| Molecular Ion [C₁₃H₂₁NO]⁺ | 207.16 |

| [M - H]⁺ | 206.15 |

| Furanmethyl cation [C₅H₅O]⁺ | 81.03 |

| Tropylium-like ion from furanmethyl [C₄H₅]⁺ | 65.04 |

Preparative Chromatography for Compound Isolation and Purification

Preparative chromatography is the application of chromatography on a larger scale to isolate and purify a specific compound from a mixture, such as a crude product from a chemical synthesis. youtube.com Both normal-phase and reversed-phase chromatography can be used.

For purifying amines like this compound, which can bind strongly to acidic silica (B1680970) gel in normal-phase chromatography, several strategies can be employed. biotage.com One approach is to use a mobile phase containing a small amount of a basic modifier, like triethylamine or ammonia (B1221849), to "neutralize" the acidic sites on the silica and improve elution. scienceforums.net Alternatively, using an amine-functionalized silica stationary phase can provide excellent separation for basic compounds without needing a modified mobile phase. biotage.com

Reversed-phase preparative HPLC, which is a scaled-up version of the analytical HPLC method, is also a highly effective but often more costly option for purifying polar compounds. teledyneisco.com The choice between these methods depends on the specific impurities present, the required purity level, and the scale of the purification.

Theoretical and Computational Studies of N Furan 2 Ylmethyl Cyclooctanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For a molecule like N-(furan-2-ylmethyl)cyclooctanamine, both Density Functional Theory (DFT) and ab initio methods offer powerful tools for a detailed analysis.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G* or larger, would be the initial step in a computational investigation.

The primary application of DFT would be to determine the optimized ground state geometry of the molecule. This involves finding the minimum energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure. The resulting geometry would provide key information on bond lengths, bond angles, and dihedral angles. For instance, in a related study on 4-((furan-2-ylmethyl)amino)benzoic acid, DFT calculations were used to generate the optimized geometry, which was then used for further analysis of the molecule's properties. researchgate.net

Energetics, including the total electronic energy and the energies of the frontier molecular orbitals (HOMO and LUMO), are also critical outputs of DFT calculations. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. In a theoretical study on furan (B31954) and its derivatives, DFT was used to calculate these energy values, providing insight into the electronic behavior of the furan ring system. globalresearchonline.net

Table 1: Representative DFT-Calculated Electronic Properties for a Furan Derivative (Note: This data is for a model furan derivative and serves as an example of the types of properties calculated for this compound.)

| Property | Calculated Value |

| Total Energy | (Value in Hartrees) |

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap | (Value in eV) |

| Dipole Moment | (Value in Debye) |

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide a more rigorous, albeit computationally intensive, analysis. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed for a more accurate determination of the electronic energy and for exploring the potential energy surface.

These methods are particularly useful for analyzing the molecular orbitals (MOs) of this compound. A detailed MO analysis would reveal the distribution of electron density and help in understanding the nature of the chemical bonds within the molecule. The visualization of the HOMO and LUMO would indicate the regions of the molecule most likely to act as electron donors and acceptors, respectively. For the furan moiety, the HOMO is expected to be a π-orbital, while the LUMO would be a π*-orbital, characteristic of aromatic systems. globalresearchonline.net

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the cyclooctane (B165968) ring and the rotational freedom around the C-N bonds make conformational analysis a crucial aspect of understanding the behavior of this compound.

The cyclooctane ring is known to exist in several low-energy conformations, with the boat-chair being the most stable, followed by the crown and boat-boat conformations. A computational conformational search would be necessary to identify the most stable conformations of the this compound molecule. This would involve systematically exploring the potential energy surface by rotating the various single bonds and evaluating the energy of each resulting conformer.

The energetic preference for a particular conformation would be determined by a combination of factors including ring strain, steric hindrance between the furan-2-ylmethyl group and the cyclooctane ring, and potential intramolecular interactions. Computational studies on other substituted cyclooctane systems have shown that the nature and position of the substituent can significantly influence the conformational equilibrium.

The rotation around the C-C and C-N bonds connecting the furan ring to the cyclooctane moiety leads to different rotamers. A detailed conformational analysis of N-benzyl-N-(furan-2-ylmethyl)acetamide using DFT calculations has shown the existence of multiple stable rotamers due to hindered rotation around the amide bond. scielo.br A similar approach for this compound would reveal the preferred orientations of the furan ring relative to the cyclooctane ring.

Furthermore, the nitrogen atom in the amine group can undergo inversion, a process where the nitrogen and its substituents pass through a planar transition state. The energy barrier for this inversion could be calculated using computational methods. This barrier would provide information about the conformational dynamics of the amine group at different temperatures.

Prediction of Spectroscopic Parameters (e.g., theoretical NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for structure verification.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level, can provide valuable insights into the electronic environment of the different nuclei in the molecule. A study on furan and its methyl derivatives successfully used this method to calculate ¹H and ¹³C NMR chemical shifts. globalresearchonline.net For this compound, this would help in assigning the complex NMR spectra expected from the various protons and carbons in the cyclooctane and furan rings.

Similarly, the calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies and their corresponding intensities can be used to assign the vibrational modes of the molecule, such as the C-H stretching of the furan and cyclooctane rings, the C-N stretching, and the various bending modes. A theoretical spectroscopic study on furan derivatives provided a detailed assignment of their vibrational spectra. globalresearchonline.net

Table 2: Predicted Spectroscopic Data for a Model N-(furan-2-ylmethyl)amine Derivative (Note: This data is illustrative and based on typical values for similar compounds.)

| Spectroscopic Parameter | Predicted Value Range |

| ¹H NMR Chemical Shifts (ppm) | |

| Furan Ring Protons | 6.0 - 7.5 |

| Methylene (B1212753) Protons (-CH₂-) | 3.5 - 4.5 |

| Cyclooctane Protons | 1.2 - 2.0 |

| ¹³C NMR Chemical Shifts (ppm) | |

| Furan Ring Carbons | 105 - 150 |

| Methylene Carbon (-CH₂-) | 45 - 55 |

| Cyclooctane Carbons | 25 - 35 |

| Vibrational Frequencies (cm⁻¹) | |

| C-H Stretch (Furan) | 3100 - 3200 |

| C-H Stretch (Cyclooctane) | 2850 - 3000 |

| C=C Stretch (Furan) | 1500 - 1600 |

| C-N Stretch | 1100 - 1250 |

Computational Modeling of Reaction Pathways and Energy Barriers for this compound Transformations

The transformation of this compound can be explored through various reaction pathways, with reductive amination of furfural (B47365) with cyclooctylamine being a primary synthetic route. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms and energetic landscapes of such reactions. chemrxiv.orgrsc.org

Reductive Amination Pathway:

The synthesis of this compound can be envisioned through the reductive amination of furfural with cyclooctylamine. This process typically involves two key steps: the formation of an imine intermediate followed by its reduction.

Imine Formation: The initial step is the nucleophilic attack of the cyclooctylamine on the carbonyl carbon of furfural, leading to a carbinolamine intermediate. This is followed by dehydration to form the N-(furan-2-ylmethylene)cyclooctanimine. The energy barrier for this step is influenced by the catalyst and solvent system used. researchgate.net

Imine Reduction: The subsequent reduction of the imine can be achieved using various reducing agents, such as H₂ with a metal catalyst. The catalyst surface plays a crucial role in the activation of both the imine and the hydrogen. taylorfrancis.com

Side reactions are also possible, including the hydrogenation of the furan ring or the formation of secondary amines. acs.org Computational models can predict the relative energy barriers for these competing pathways, aiding in the selection of reaction conditions that favor the desired product.

Hypothetical Energy Profile for Reductive Amination:

The following table presents a hypothetical energy profile for the reductive amination of furfural with cyclooctylamine, based on data from similar systems. researchgate.net The energies are given in kJ/mol.

| Step | Reactants | Transition State (TS) | Intermediate/Product | ΔG‡ (kJ/mol) | ΔG (kJ/mol) |

| Imine Formation | Furfural + Cyclooctylamine | TS1 | N-(furan-2-ylmethylene)cyclooctanimine + H₂O | ~150 | - |

| Imine Reduction | N-(furan-2-ylmethylene)cyclooctanimine + H₂ | TS2 | This compound | ~70 | - |

This is a hypothetical data table based on related literature and is intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction and Interaction Profiling

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. numberanalytics.com The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely reveal the following features:

High Electron Density (Red/Yellow): The oxygen atom of the furan ring would be the most electronegative region, making it a prime site for electrophilic attack and hydrogen bonding interactions. The nitrogen atom of the amine group would also exhibit significant electron density.

Low Electron Density (Blue): The hydrogen atoms attached to the nitrogen and the carbons of the furan ring would exhibit positive electrostatic potential, making them susceptible to nucleophilic interactions.

Predicted MEP-based Reactivity:

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Furan Oxygen | Highly Negative (Red) | Site for electrophilic attack, protonation |

| Amine Nitrogen | Negative (Yellow/Red) | Nucleophilic center, site for alkylation |

| Amine and Furan C-H Hydrogens | Positive (Blue) | Potential sites for interaction with nucleophiles |

This is a predictive data table based on the general principles of MEP analysis for similar furan and amine-containing compounds.

The insights gained from MEP analysis are invaluable for understanding the intermolecular interactions of this compound, which can be crucial for designing new materials or understanding its potential biological activity.

Derivatization and Functionalization Strategies for N Furan 2 Ylmethyl Cyclooctanamine

Modifications of the Furan (B31954) Ring System in N-(furan-2-ylmethyl)cyclooctanamine

The furan ring is an electron-rich aromatic heterocycle that readily participates in various chemical transformations. The substituent at the 2-position, the cyclooctylaminomethyl group, influences the regioselectivity of these reactions.

The furan nucleus is highly susceptible to electrophilic attack, a characteristic that facilitates the introduction of a wide range of functional groups. Due to the presence of the activating methyleneamino substituent at the 2-position, electrophilic aromatic substitution (EAS) on this compound is expected to occur predominantly at the C5 position. This regioselectivity is governed by the electron-donating nature of the alkylamine group, which directs incoming electrophiles to the vacant alpha-position of the furan ring.

Common EAS reactions applicable to this system include halogenation, nitration, and Friedel-Crafts acylation. For instance, halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) would be expected to yield the corresponding 5-halo derivatives. While specific studies on this compound are not extensively documented, research on analogous furan-containing amine conjugates has demonstrated that halogenation at the C5 position can proceed with high selectivity.

| Reaction | Reagent | Expected Product |

| Bromination | Br₂ | N-((5-bromofuran-2-yl)methyl)cyclooctanamine |

| Chlorination | Cl₂ | N-((5-chlorofuran-2-yl)methyl)cyclooctanamine |

| Nitration | HNO₃/H₂SO₄ | N-((5-nitrofuran-2-yl)methyl)cyclooctanamine |

| Acylation | RCOCl/Lewis Acid | N-((5-acylfuran-2-yl)methyl)cyclooctanamine |

This table presents expected outcomes based on established principles of furan chemistry.

It is important to note that the basicity of the amine nitrogen can lead to side reactions with strong acids often employed in EAS, necessitating the use of protective groups or milder reaction conditions.

The furan ring in this compound can be fully saturated to the corresponding tetrahydrofuran (B95107) derivative through catalytic hydrogenation. This transformation converts the aromatic heterocycle into a more flexible, non-aromatic cyclic ether. A variety of catalysts, including noble metals like palladium (Pd), platinum (Pt), and ruthenium (Ru) on supports such as carbon or alumina (B75360), are effective for this purpose. mdpi.com

The selective hydrogenation of the furan ring without affecting other functional groups can be challenging. For instance, in related furfural (B47365) hydrogenations, reaction conditions can be tuned to favor the formation of 2-methyltetrahydrofuran. mdpi.com In the case of this compound, careful selection of the catalyst and reaction parameters would be crucial to achieve high yields of N-((tetrahydrofuran-2-yl)methyl)cyclooctanamine. Interestingly, a manganese catalyst incorporating a related chiral ligand, (R)-N-(furan-2-ylmethyl)-1-(quinolin-4-yl)-1-((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine, has been utilized in the hydrogenation of ketones, highlighting the role of such structures in catalysis. buchler-gmbh.com

| Catalyst System | Product |

| H₂, Pd/C | N-((tetrahydrofuran-2-yl)methyl)cyclooctanamine |

| H₂, PtO₂ | N-((tetrahydrofuran-2-yl)methyl)cyclooctanamine |

| H₂, Ru/C | N-((tetrahydrofuran-2-yl)methyl)cyclooctanamine |

This table provides potential catalyst systems for the hydrogenation of the furan ring.

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This provides a powerful method for the construction of complex bicyclic structures. In the context of this compound, the furan moiety can react with a variety of dienophiles, such as maleimides and maleic anhydride (B1165640), to form 7-oxabicyclo[2.2.1]heptene derivatives. researchgate.netnih.gov

The reactivity in these cycloadditions can be influenced by the substituent on the amine nitrogen. Studies on intramolecular Diels-Alder reactions of N-substituted N-allyl-furfurylamines have shown that bulky protecting groups on the nitrogen can impact the thermodynamics and kinetics of the cyclization. The direct Diels-Alder reaction of furfural derivatives with maleimides has also been demonstrated, suggesting that the furfurylamine (B118560) scaffold is amenable to this type of transformation. tudelft.nl

| Dienophile | Resulting Adduct |

| Maleimide | A 7-oxabicyclo[2.2.1]heptene derivative with an imide function |

| Maleic Anhydride | A 7-oxabicyclo[2.2.1]heptene derivative with an anhydride function |

| Acrylonitrile | A 7-oxabicyclo[2.2.1]heptene derivative with a nitrile function |

This table illustrates potential Diels-Alder reactions with this compound.

Reactions Involving the Cyclooctanamine (B1218968) Moiety

The secondary amine of the cyclooctanamine moiety is a key site for functionalization, allowing for the introduction of various substituents through alkylation and acylation. The cyclooctane (B165968) ring itself, being a saturated carbocycle, is generally less reactive but can potentially undergo structural modifications.

The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and basic. This allows for standard amine derivatization reactions.

N-Alkylation can be achieved by reacting the amine with alkyl halides. This reaction typically proceeds via an S(_N)2 mechanism and can be facilitated by a non-nucleophilic base to scavenge the resulting hydrohalic acid.

N-Acylation involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides. This leads to the formation of amides. These reactions are generally high-yielding and can be used to introduce a wide variety of acyl groups. Research on related compounds has shown the synthesis of novel derivatives through reactions with isothiocyanates, leading to thiourea-based compounds which can be further cyclized. nih.gov

| Reaction Type | Reagent | Product Class |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |

| N-Acylation | Acid Chloride (e.g., CH₃COCl) | Amide |

| N-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Amide |

This table outlines common alkylation and acylation reactions for the amine moiety.

The modification of the cyclooctane ring itself represents a more complex synthetic challenge. Saturated cycloalkanes like cyclooctane are generally unreactive, primarily undergoing free-radical halogenation. wikipedia.org However, specific functionalization can pave the way for ring expansion or contraction reactions. wikipedia.org

Ring expansion of cycloalkanes can often be achieved through rearrangement reactions, such as those involving carbocation intermediates. youtube.com For instance, the generation of a carbocation adjacent to the cyclooctane ring could potentially initiate a ring-expansion cascade to a nine-membered ring.

Ring contraction is another possible transformation, often proceeding through rearrangements like the Favorskii rearrangement of α-halo ketones or the Wolff rearrangement of α-diazo ketones. wikipedia.org A recent study has also detailed a method for the ring contraction of saturated cyclic amines via their corresponding hydroxylamines. researchgate.net Applying such methodologies to a derivative of this compound could potentially lead to substituted cycloheptylamine (B1194755) structures.

Exploration of this compound as a Ligand Precursor in Coordination Chemistry

The molecular structure of this compound, featuring a nitrogen atom with a lone pair of electrons and an oxygen atom within the furan ring, makes it an intriguing candidate as a ligand in coordination chemistry. britannica.comchadsprep.com Depending on the metal center and reaction conditions, it can theoretically coordinate in a monodentate or a bidentate fashion.

Monodentate Coordination:

In the most straightforward scenario, the nitrogen atom of the secondary amine can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate covalent bond. chadsprep.com This type of monodentate coordination is common for simple amines. The steric bulk of the cyclooctyl group would likely influence the coordination geometry and the number of ligands that can bind to the metal.

Bidentate Coordination:

More interestingly, this compound has the potential to act as a bidentate ligand, coordinating to a metal center through both the nitrogen atom of the amine and the oxygen atom of the furan ring. This would form a stable five-membered chelate ring. The participation of the furan oxygen in coordination has been observed in other furan-containing ligands, such as in complexes with palladium(II) and zinc(II). rsc.org The ability to form a chelate ring often enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect.

The coordination behavior would be influenced by several factors:

The nature of the metal ion: Hard metal ions may prefer coordination with the harder oxygen atom of the furan ring, while softer metal ions may favor the softer nitrogen atom of the amine.

The solvent system: The polarity and coordinating ability of the solvent can influence the availability of the ligand's donor atoms for coordination.

The presence of other ligands: The coordination sphere of the metal can be completed by other ligands, which would affect the geometry and stability of the complex. chadsprep.com

The formation of coordination compounds with various transition metals could lead to complexes with interesting catalytic, magnetic, or optical properties. For instance, furan-containing ligands have been used to create transition metal cluster complexes with novel sandwich structures. sc.edu

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Potential Metal Ions | Resulting Structure |

| Monodentate | Nitrogen | Various transition metals | Simple metal-amine complex |

| Bidentate (Chelating) | Nitrogen and Oxygen | Pd(II), Zn(II), and others | 5-membered chelate ring |

Stereoselective Derivatization Approaches and Asymmetric Synthesis of Analogues

The synthesis of specific stereoisomers of this compound and its derivatives is of significant interest, as different enantiomers or diastereomers of a chiral molecule often exhibit distinct biological activities and chemical properties. Chiral amines are particularly valuable as they are key components in many pharmaceuticals and can serve as chiral auxiliaries or catalysts in asymmetric synthesis. acs.org

Several strategies can be envisioned for the stereoselective synthesis of this compound analogues.

Asymmetric Reductive Amination:

A primary route to chiral amines is the asymmetric hydrogenation of imines. acs.org In the context of this compound, this would involve the formation of the imine from furfural and cyclooctylamine, followed by a stereoselective reduction. This reduction can be achieved using chiral catalysts, such as those based on transition metals like rhodium or iridium complexed with chiral phosphine (B1218219) ligands. The choice of catalyst and reaction conditions would be crucial in determining the enantiomeric excess of the final product.

Use of Chiral Auxiliaries:

Another approach involves the use of a chiral auxiliary. A chiral auxiliary can be attached to either the furfural or the cyclooctylamine precursor to direct the stereochemical outcome of the reaction. After the desired stereocenter is established, the auxiliary can be removed. For example, a chiral amine could be reacted with furfural to form a chiral imine, which is then reacted with a cyclooctyl Grignard reagent. The auxiliary would then be cleaved to yield the chiral this compound.

Enzymatic Methods:

Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral amines. nih.govrochester.edu Enzymes such as transaminases can be used to catalyze the asymmetric amination of a ketone precursor. For instance, a suitably designed enzyme could catalyze the reaction between furfural and an amine donor to produce a chiral furfurylamine intermediate with high enantioselectivity. nih.gov Similarly, amine dehydrogenases could be engineered to catalyze the reductive amination of a ketone precursor. nih.gov

Stereoselective Derivatization:

For the stereoselective derivatization of the furan ring, organocatalysis presents a promising strategy. researchgate.net Chiral catalysts can be used to control the stereochemistry of reactions at the furan ring, such as cycloadditions or functionalizations at the C3 position. This would allow for the synthesis of a variety of chiral analogues with defined stereochemistry on the furan moiety.

Table 2: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Advantages | Potential Challenges |

| Asymmetric Reductive Amination | Stereoselective reduction of the imine formed from furfural and cyclooctylamine using a chiral catalyst. acs.org | High efficiency and enantioselectivity are possible. | Requires screening of catalysts and optimization of reaction conditions. |

| Chiral Auxiliaries | A chiral group is temporarily attached to guide the stereochemical outcome of the reaction. thieme-connect.com | Can provide high levels of stereocontrol. | Requires additional steps for attachment and removal of the auxiliary. |

| Enzymatic Synthesis | Use of enzymes like transaminases or amine dehydrogenases to catalyze the asymmetric synthesis. nih.gov | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limiting. |

| Stereoselective Derivatization | Use of chiral catalysts to control the stereochemistry of reactions on the furan ring. researchgate.net | Allows for the creation of diverse chiral analogues. | May require multi-step syntheses. |

N Furan 2 Ylmethyl Cyclooctanamine As a Synthetic Intermediate and Building Block

Incorporation into Complex Molecular Architectures

The furan (B31954) nucleus within N-(furan-2-ylmethyl)cyclooctanamine is a key feature that allows for its incorporation into more complex molecular frameworks. Furan and its derivatives are well-established as versatile precursors in the synthesis of a wide array of compounds, owing to the reactivity of the heterocyclic ring. researchgate.net The furan ring can participate in various transformations, including electrophilic aromatic substitution and cycloaddition reactions, making it a valuable component in the synthetic chemist's toolbox. youtube.comyoutube.com

Role in Advanced Heterocyclic Compound Synthesis

The furan-2-ylmethylamine scaffold is a valuable starting point for the synthesis of advanced heterocyclic compounds. A notable example is the synthesis of novel N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. aston.ac.uk In this work, various thiourea (B124793) substrates containing the N-(furan-2-ylmethyl)amine moiety were converted into their corresponding tetrazole derivatives. aston.ac.uknih.gov This transformation highlights the utility of the N-(furan-2-ylmethyl)amine unit as a stable platform for further chemical elaboration to produce more complex heterocyclic systems with potential biological activities. aston.ac.uk The synthesis of these tetrazole derivatives was achieved in good yields, demonstrating the robustness of the furan-containing starting material in multistep synthetic sequences. nih.gov

The general reactivity of the furan ring suggests that this compound can be a precursor to a variety of other heterocyclic systems. For instance, the furan ring can act as a diene in Diels-Alder reactions, providing a pathway to oxabicyclic compounds. youtube.com Furthermore, the synthesis of 3-furylamine derivatives has been accomplished through the Michael addition of amines to acyclic keto alkynol precursors, showcasing a method to construct substituted furans that could be conceptually applied to precursors of this compound. researchgate.net The discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as inhibitors of the SARS-CoV-2 main protease further underscores the importance of the furan-2-ylmethylene group in the generation of bioactive heterocyclic compounds. nih.gov

| Starting Material | Resulting Heterocycle | Key Transformation | Reference |

| N-(furan-2-ylmethyl)thiourea derivatives | N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Replacement of thiourea with a tetrazole scaffold | aston.ac.uknih.gov |

| Furan | Oxabicyclic adduct | Diels-Alder reaction | youtube.com |

| Keto alkynol precursors and amines | 3-Furylamine derivatives | Michael addition and cyclization | researchgate.net |

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | Not applicable (inhibitor study) | Synthesis of bioactive derivatives | nih.gov |

Application in Cascade Reactions and Multicomponent Cyclizations

While specific examples of this compound in cascade and multicomponent reactions are not extensively documented, the inherent reactivity of its constituent parts suggests significant potential. Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, are powerful tools for the efficient construction of complex molecules. princeton.edu The furan ring of this compound could initiate or participate in such cascades. For instance, a Lewis acid-catalyzed bicyclization of cyclopropane (B1198618) carbaldehydes with quinone derivatives has been used to access complex tetrahydrofurobenzo-pyran/furan scaffolds, demonstrating a sophisticated cascade involving a furan-forming step. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are also a likely area of application for this compound. The secondary amine of this compound is a prime functional group for participation in well-known MCRs such as the Ugi and Passerini reactions. An acid-promoted one-pot synthesis of substituted furan derivatives from γ-alkynyl ketones has been shown to be compatible with Ugi reaction products, indicating the feasibility of combining furan synthesis with multicomponent strategies. acs.org The synthesis of difurfuryl diamines through the acidic condensation of furfurylamine (B118560) with aldehydes provides a simple yet elegant example of a multicomponent-like transformation to build larger molecules from furfurylamine precursors. usda.gov

Scaffold for Combinatorial Chemistry Library Development (conceptual framework)

The structure of this compound is well-suited for use as a scaffold in combinatorial chemistry. Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (libraries) for screening in drug discovery and materials science. aston.ac.uknih.gov The furan ring and the secondary amine of this compound offer two distinct points for diversification.

The furan ring can be functionalized at its 5-position through various reactions, such as Friedel-Crafts acylation, allowing for the introduction of a wide range of substituents. youtube.com The secondary amine can be acylated, alkylated, or used in reductive aminations to introduce further diversity. A conceptual combinatorial library based on the this compound scaffold could be generated by reacting the parent molecule with a set of diverse carboxylic acids (to form amides) or aldehydes (in reductive amination) at the nitrogen atom, and another set of electrophiles at the furan ring. This approach has been successfully applied to other furan-containing scaffolds, such as the preparation of a 288-compound library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones. nih.gov Similarly, flavonoid analogues have been designed as scaffolds for natural product-based combinatorial libraries, demonstrating the power of using a core structure for generating molecular diversity. nih.gov

Precursor for Advanced Organic Materials (conceptual framework)

Furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-derived materials. bohrium.com Furfurylamine, a close analog of this compound, is a key monomer in the synthesis of various polymers. The presence of the furan ring allows for the creation of polymers with unique properties, including the potential for reversible cross-linking through the Diels-Alder reaction. researchgate.net

Conceptually, this compound could be used as a monomer or a modifying agent in the synthesis of advanced organic materials. The secondary amine could be reacted with diisocyanates or diacyl chlorides to form polyureas or polyamides, respectively. The bulky cyclooctyl group would likely impart significant flexibility and altered solubility to the resulting polymer chains compared to polymers derived from simpler furfurylamines. Furthermore, furan-functionalized copolymers have been synthesized for applications in targeted drug delivery, where the furan moiety is used for conjugating biomolecules via Diels-Alder chemistry. nih.gov this compound could be incorporated into such systems to tune the physical properties of the resulting nanoparticles or hydrogels. The synthesis of epoxy resins from furan derivatives is another area where this compound could find application, with the potential to create thermosets with tailored thermal and mechanical properties. acs.org

Development of Novel Synthetic Reagents Utilizing the Structural Features of this compound

The unique combination of a furan ring, a secondary amine, and a large cycloalkyl group in this compound suggests its potential as a precursor for novel synthetic reagents. For instance, chiral reagents based on furan-2-yl-substituted amines have been developed. The reduction of a Schiff base from furfural (B47365) and (+)-α-methylbenzylamine yielded a chiral secondary amine that could be used in asymmetric synthesis. researchgate.net Although this compound is achiral, the introduction of a chiral center on the cyclooctyl ring or derivatization with a chiral auxiliary could lead to new chiral ligands or catalysts.

The furan ring itself can be transformed into other functional groups, which could be part of a new reagent. For example, oxidation of the furan ring can yield dicarbonyl compounds, while hydrogenation can produce tetrahydrofuran (B95107) derivatives. The secondary amine can be converted into an N-oxide or a nitroxide radical, potentially leading to new catalytic oxidants. The bulky cyclooctyl group could be exploited to create sterically demanding reagents that influence the stereochemical outcome of reactions. While the direct application of this compound as a synthetic reagent is not yet established, its structural motifs offer a fertile ground for the design and development of new tools for organic synthesis.

Future Directions and Emerging Research Avenues for N Furan 2 Ylmethyl Cyclooctanamine Research

Integration with Flow Chemistry and Automated Synthesis Methodologies

No studies have been identified that explore the synthesis of N-(furan-2-ylmethyl)cyclooctanamine using flow chemistry or automated synthesis platforms. While these technologies offer significant advantages for the production of fine chemicals, including improved reaction control, enhanced safety, and higher throughput, their application to this specific compound has not been documented in the available literature.

Exploration of Sustainable Synthesis Methodologies (e.g., photocatalysis, biocatalysis)

There is currently no published research on the sustainable synthesis of this compound. The exploration of green chemistry approaches, such as photocatalysis or biocatalysis, which utilize light or enzymes to drive chemical reactions under milder and more environmentally friendly conditions, has not been reported for this particular molecule.

Advanced In Silico Screening for New Reactivity Patterns and Synthetic Applications

A search for computational studies or in silico screening of this compound yielded no results. Such computational methods are invaluable for predicting the reactivity, potential biological activity, and physical properties of molecules, thereby guiding experimental research. The lack of such data for this compound indicates a significant gap in its scientific characterization.

Interdisciplinary Applications in Synthetic Organic Chemistry Beyond Traditional Small Molecule Synthesis

No information is available regarding the use of this compound in interdisciplinary fields of synthetic organic chemistry. Its potential as a building block for materials science, medicinal chemistry, or agrochemicals remains unexplored in the scientific literature.

Q & A

Basic Question

- X-ray crystallography : Use SHELXL for refinement of crystallographic data (e.g., bond angles, torsion angles) as applied to 2-cyano-N-(furan-2-ylmethyl)acetamide .

- NMR spectroscopy : Assign H and C signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks from the furan and cyclooctane moieties .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., exact mass validation as in ).

How can computational modeling enhance the design of this compound derivatives with improved bioactivity?

Advanced Question

- Molecular docking : Screen derivatives against target proteins (e.g., EGFR or TRPM8 channels ) using AutoDock Vina or Schrödinger Suite.

- QSAR studies : Corrogate substituent effects (e.g., methoxy or sulfonamide groups) on bioactivity using descriptors like logP and polar surface area .

- MD simulations : Analyze binding stability (e.g., 50 ns trajectories in GROMACS) to prioritize compounds with sustained target interactions.

What strategies are recommended for analyzing the neurochemical profile of this compound?

Advanced Question

- MAO inhibition assays : Compare IC values against MAO-A and MAO-B isoforms using spectrophotometric methods (e.g., kynuramine oxidation ).

- Monoamine quantification : Employ HPLC-ECD to measure dopamine, serotonin, and metabolite levels in brain homogenates .

- Behavioral studies : Pair neurochemical data with cognitive function tests (e.g., Morris water maze) to establish mechanism-action correlations.

How should researchers validate crystallographic data for this compound derivatives?

Basic Question

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a Bruker D8 Venture diffractometer .

- Refinement : Apply SHELXL-2018 for full-matrix least-squares refinement, ensuring R-factor convergence (<5%) .

- Validation tools : Check for disorders using PLATON and validate hydrogen bonding with Mercury .

What are the key considerations for designing this compound derivatives with enhanced pharmacokinetic properties?

Advanced Question

- Lipophilicity : Optimize logP via substituent selection (e.g., cyclooctane vs. smaller rings) to balance blood-brain barrier penetration and solubility .

- Metabolic stability : Perform microsomal assays (human liver microsomes + NADPH) to identify vulnerable sites (e.g., furan oxidation) .

- Toxicity screening : Use HL7702 normal cell lines to assess selectivity (e.g., IC > 100 µM for safety ).

How can researchers resolve synthetic challenges in achieving high enantiomeric excess for chiral this compound derivatives?

Advanced Question

- Chiral auxiliaries : Employ (S)-BINOL-derived catalysts for asymmetric reductive amination .

- Kinetic resolution : Use lipases (e.g., CAL-B) to separate enantiomers during esterification .

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

What methodologies are recommended for studying the interaction of this compound with biological targets?

Basic Question

- Surface plasmon resonance (SPR) : Measure binding kinetics (k, k) for targets like TRPM8 .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Fluorescence polarization : Screen fragment libraries for competitive binding .

How should researchers approach structure-activity relationship (SAR) studies for this compound analogs?

Advanced Question

- Scaffold diversification : Synthesize derivatives with varied substituents (e.g., sulfonamide vs. carboxamide ).

- Pharmacophore mapping : Identify critical moieties (e.g., furan methyl group for MAO-B selectivity ).

- Statistical analysis : Use PCA or cluster analysis to correlate structural features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.